molecular formula C9H13ClFNO B1174853 Dacliximab CAS No. 152923-56-3

Dacliximab

カタログ番号: B1174853
CAS番号: 152923-56-3
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Daclizumab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a suitable host cell, such as Chinese hamster ovary cells. These cells are then cultured in bioreactors under controlled conditions to produce the antibody . The antibody is subsequently purified using a series of chromatography steps to ensure high purity and yield .

化学反応の分析

Daclizumab, being a monoclonal antibody, primarily undergoes protein-specific reactions rather than small molecule chemical reactions. It can be subject to oxidation, reduction, and glycosylation modifications. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and glycosylation enzymes . The major products formed from these reactions are modified forms of the antibody with altered biological activity .

科学的研究の応用

Organ Transplantation

Dacliximab's primary application in immunology is in preventing acute rejection in kidney transplant recipients. By binding to CD25, it inhibits T-cell activation and proliferation, thereby reducing the immune response against the transplanted organ. Clinical studies have demonstrated its efficacy when used alongside other immunosuppressants, showing a significant reduction in rejection rates compared to placebo groups .

Autoimmune Diseases

Recent research has investigated this compound's potential in treating autoimmune diseases due to its immunomodulatory effects. For example, studies have suggested its efficacy in conditions like multiple sclerosis (MS), where it may reduce relapse rates and brain inflammation by modulating T-cell responses .

Case Study: Multiple Sclerosis

  • Study Design : A randomized controlled trial evaluated daclizumab's effectiveness as a monotherapy and in combination with interferon beta.
  • Results : Patients receiving daclizumab showed significant reductions in relapse rates and improvements on clinical scales such as the Expanded Disability Status Scale (EDSS) after six months of treatment .
  • Adverse Effects : The most common side effects included infections and liver enzyme elevations; however, these were manageable with standard therapies .

Multiple Sclerosis Treatment

This compound has been specifically studied for its role in treating relapsing forms of multiple sclerosis. It works by blocking IL-2 signaling pathways, which are crucial for T-cell activation. This mechanism helps reduce the inflammatory processes associated with MS.

Clinical Trials Overview

  • Trial Name : CHOICE Study
  • Participants : 230 patients with relapsing-remitting MS.
  • Duration : 24 weeks.
  • Endpoints :
    • Primary: Number of new or enlarged gadolinium-enhancing lesions on MRI.
    • Secondary: Clinical outcomes measured by EDSS and relapse rates.
GroupNew Lesions (Mean)Relapse Rate (%)EDSS Progression (%)
Interferon Beta4.753613
This compound + IFN Low3.58196
This compound + IFN High1.32208

Results indicate that both low and high doses of daclizumab significantly reduced new lesion formation compared to interferon beta alone .

特性

CAS番号

152923-56-3

分子式

C9H13ClFNO

分子量

0

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。